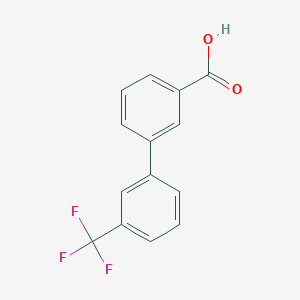

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHDDXZTEVLXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382234 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-05-4 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168619-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-(Trifluoromethyl)biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid. The information is intended for professionals in the fields of chemical research, drug discovery, and materials science.

Core Chemical Properties

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from structurally related compounds. The biphenyl core provides rigidity, while the carboxylic acid group offers a site for derivatization and influences solubility. The trifluoromethyl group significantly impacts the electronic properties and lipophilicity of the molecule.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₂ | - |

| Molecular Weight | 266.22 g/mol | [1] |

| XLogP3 | 4.6 | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Note: The XLogP3 value is an estimation of the octanol-water partition coefficient and suggests that the compound is relatively lipophilic.

Spectroscopic Data

-

¹H NMR: The spectrum would be complex due to the presence of two substituted benzene rings. Signals would be expected in the aromatic region (approximately 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring would likely show distinct splitting patterns influenced by the carboxylic acid and the other phenyl ring. Similarly, the protons on the trifluoromethyl-substituted ring would exhibit coupling patterns characteristic of a meta-substituted benzene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show 14 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found in the range of 165-175 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would resonate in the typical range of 120-140 ppm.

-

¹⁹F NMR: A single resonance would be expected for the -CF₃ group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 266.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the biphenyl bond.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of unsymmetrical biphenyls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

General Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through two primary Suzuki-Miyaura coupling strategies:

Route A: Coupling of 3-carboxyphenylboronic acid with 3-bromobenzotrifluoride. Route B: Coupling of 3-(trifluoromethyl)phenylboronic acid with 3-bromobenzoic acid.

References

An In-depth Technical Guide to the Synthesis of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science. The document details the prevalent Suzuki-Miyaura coupling reaction, offering a thorough experimental protocol, alongside discussions of alternative methods. Quantitative data, including reaction yields and spectroscopic characterization, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental procedures for the synthesis of key precursors and visual diagrams of the reaction pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

Biphenyl carboxylic acids are a significant class of organic compounds, frequently encountered as core structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoromethyl group (CF3) can significantly enhance the physicochemical and biological properties of these molecules, such as metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. This guide focuses on the most effective and commonly employed synthetic routes to this target compound, with a primary emphasis on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is the most widely utilized method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2] The general scheme for the synthesis of this compound via this pathway involves the coupling of a 3-halobenzoic acid with (3-(trifluoromethyl)phenyl)boronic acid.

A general representation of this synthetic approach is depicted below:

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Key Starting Materials

The successful synthesis via Suzuki-Miyaura coupling relies on the availability and purity of the key starting materials.

| Starting Material | Role | Commercial Availability |

| 3-Bromobenzoic Acid | Aryl halide coupling partner | Readily available |

| 3-Iodobenzoic Acid | Aryl halide coupling partner | Readily available |

| (3-(Trifluoromethyl)phenyl)boronic Acid | Organoboron coupling partner | Readily available[3][4] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K2CO3) (3.0 mmol)

-

1,4-Dioxane/Water (4:1 v/v), degassed (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), (3-(trifluoromethyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (10 mL) to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of inert gas.

-

Attach the reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization to afford this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data

Spectroscopic Data for a Similar Compound (4'-(Trifluoromethyl)biphenyl-2-carboxylic acid): [5]

| Technique | Data |

| 1H NMR | Available |

| 13C NMR | Available |

| FTIR | Available |

| MS (GC) | Available |

Note: Specific spectral data for the target molecule, this compound, should be obtained upon synthesis and purification for confirmation of structure.

Alternative Synthesis Pathways

While Suzuki-Miyaura coupling is the preferred method, other cross-coupling reactions can also be employed for the synthesis of biphenyl derivatives.

Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[6] This reaction typically requires higher temperatures than the Suzuki-Miyaura coupling and may have a more limited substrate scope.[7]

Caption: The Ullmann reaction as an alternative synthetic pathway.

Synthesis of Precursors

The availability of the starting materials is crucial. While many are commercially available, understanding their synthesis can be beneficial.

Synthesis of (3-(Trifluoromethyl)phenyl)boronic Acid

This key precursor can be synthesized from 3-bromobenzotrifluoride via a Grignard reaction followed by treatment with a borate ester and subsequent hydrolysis.

Caption: Synthesis of the key boronic acid precursor.

Conclusion

The synthesis of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and broad functional group tolerance. This technical guide provides a detailed experimental protocol for this pathway, along with information on alternative routes and precursor synthesis. The provided data and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. It is recommended that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

References

- 1. 3-Trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

Technical Guide: 3'-(Trifluoromethyl)biphenyl-3-carboxylic Acid and its Analogs in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid and its structural isomers. Due to the limited availability of specific data for this compound, this guide leverages information on closely related analogs to provide insights into its synthesis, potential physicochemical properties, and significance in medicinal chemistry.

Introduction and CAS Number Identification

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[2]. Biphenyl carboxylic acids, on the other hand, are recognized pharmacophores found in numerous therapeutic agents. The combination of these two moieties in a single molecule, such as this compound, presents a compelling scaffold for the development of novel therapeutics.

Physicochemical Properties of (Trifluoromethyl)biphenyl-carboxylic Acid Analogs

Quantitative data for various isomers of (Trifluoromethyl)biphenyl-carboxylic acid are summarized below. This information provides a baseline for predicting the properties of the 3',3-isomer.

| Property | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid[3] | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid[4] | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid[1] |

| CAS Number | 408367-99-7 | 195457-74-0 | 168618-48-2 |

| Molecular Formula | C₁₄H₉F₃O₂ | C₁₅H₈F₆O₂ | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol | 334.21 g/mol | 266.22 g/mol |

| Predicted Solubility | Not available | Not available | Practically insoluble (0.029 g/L at 25 °C) |

| Predicted LogP | Not available | 5.6 | Not available |

| Predicted pKa | Not available | Not available | Not available |

Synthesis and Experimental Protocols

The most prevalent and versatile method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

The synthesis of this compound would typically involve the coupling of 3-bromobenzoic acid with (3-(trifluoromethyl)phenyl)boronic acid, or vice versa.

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates[5][6].

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

-

(3-(Trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture, 10 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid, (3-(trifluoromethyl)phenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not available, the structural motifs suggest potential applications in drug discovery. For example, trifluoromethyl-substituted aryl-urea derivatives have shown activity against various cancer cell lines by modulating key signaling pathways[7].

Given the prevalence of biphenyl scaffolds in kinase inhibitors and other signaling modulators, a compound like this compound could potentially interact with protein kinases involved in cell proliferation and survival pathways, such as the MAPK/ERK pathway.

References

- 1. CAS # 168618-48-2, 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, 2'-Trifluoromethylbiphenyl-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 2. Lge-899 | C15H11F3O3 | CID 53228253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | C15H8F6O2 | CID 10759115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid: Structure, Synthesis, and Potential Applications

Molecular Structure and Properties

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl core. This scaffold consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with a carboxylic acid group (-COOH) at the 3-position, while the other ring bears a trifluoromethyl group (-CF3) at the 3'-position.

IUPAC Name: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Molecular Formula: C₁₄H₉F₃O₂

Molecular Weight: 266.22 g/mol

Assumed Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted):

The properties of biphenyl carboxylic acids are influenced by their substitution pattern. The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can affect the molecule's solubility, acidity, and biological interactions.[1] Biphenyl carboxylic acids are generally crystalline solids with relatively high melting points and are often used in the synthesis of polymers, dyes, and pharmaceuticals.[2]

| Property | Predicted Value/Range | Notes |

| Melting Point (°C) | 150 - 200 | Based on isomers like 2-biphenylcarboxylic acid (111-113 °C) and 4-biphenylcarboxylic acid (220-225 °C).[3] Substitution can significantly alter this. |

| pKa | ~4 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing trifluoromethyl group. |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | The biphenyl core is hydrophobic, while the carboxylic acid provides some polarity. |

| Appearance | White to off-white crystalline powder.[4] | Typical for aromatic carboxylic acids. |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative Suzuki-Miyaura Coupling):

This protocol is adapted from a general procedure for the synthesis of biphenyl carboxylic acids.[8]

Materials:

-

3-Bromobenzoic acid

-

3-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[8]

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (or another suitable solvent system like toluene/ethanol/water)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound would be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (7.0-8.5 ppm) would show complex multiplets corresponding to the eight protons on the biphenyl rings. The specific splitting patterns would depend on the coupling constants between adjacent protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Signals for the 14 carbons would be observed. The carbonyl carbon of the carboxylic acid would be in the range of 165-175 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. Other aromatic carbons would appear in the 120-140 ppm range. |

| ¹⁹F NMR | A singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretches (1100-1300 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 266.22, along with characteristic fragmentation patterns. |

Biological and Pharmaceutical Relevance

While specific biological activities for this compound are not documented, the structural motifs present suggest potential applications in drug discovery.

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[9] Many FDA-approved drugs contain this moiety.

-

Biphenyl Carboxylic Acid Scaffold: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Biphenyl carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents.[8]

Potential Signaling Pathway Involvement (Hypothetical):

Given the anti-inflammatory potential of some biphenyl carboxylic acids, a hypothetical target could be the cyclooxygenase (COX) enzymes, which are involved in the prostaglandin synthesis pathway.

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and materials science due to the combination of the versatile biphenyl scaffold and the property-enhancing trifluoromethyl group. While specific data for this isomer is limited, its synthesis can be reasonably approached using established methods like the Suzuki-Miyaura coupling. Further research is necessary to fully characterize its properties and explore its potential applications. The information provided in this guide serves as a foundational resource for researchers and scientists interested in this and related compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]

- 4. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Unveiling the Therapeutic Potential of Trifluoromethyl-Substituted Biphenyl Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. While a comprehensive biological activity profile for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is not extensively documented in publicly available literature, this guide explores the biological activities of its structural isomers and related derivatives. This compilation of data from preclinical studies offers valuable insights into the potential therapeutic applications of this class of compounds, guiding future research and drug development endeavors.

Biological Activities of Trifluoromethyl-Biphenyl-Carboxylic Acid Derivatives

Research into various isomers of trifluoromethyl-biphenyl-carboxylic acid has revealed a range of biological activities, primarily focusing on metabolic diseases and cancer. The substitution pattern of the trifluoromethyl and carboxylic acid groups on the biphenyl scaffold plays a critical role in determining the specific biological target and pharmacological effect.

Hypolipidemic Activity

One of the notable biological activities associated with this class of compounds is the regulation of lipid levels. Specifically, the 4'-trifluoromethyl-2-biphenyl carboxylic acid isomer has been identified as an orally active hypolipidemic agent[1].

Quantitative Data: In Vivo Hypolipidemic Activity

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | Diet-induced hypercholesterolemic African green monkeys | 15-60 mg/kg, p.o., twice a day | Reduced serum LDL-cholesterol concentrations | [1] |

Experimental Protocol: In Vivo Hypolipidemic Study in Primates

A study to evaluate the hypolipidemic activity of 4'-Trifluoromethyl-2-biphenyl carboxylic acid was conducted using diet-induced hypercholesterolemic African green monkeys[1].

-

Animal Model: African green monkeys were fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.

-

Drug Administration: The test compound, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, was administered orally (p.o.) at doses ranging from 15 to 60 mg/kg, twice daily[1].

-

Sample Collection and Analysis: Blood samples were collected at baseline and at specified intervals throughout the study. Serum was isolated, and lipoprotein profiles, including LDL-cholesterol, were analyzed using standard biochemical assays.

-

Efficacy Endpoint: The primary efficacy endpoint was the reduction in serum LDL-cholesterol concentrations compared to the baseline or a control group.

Experimental Workflow for In Vivo Hypolipidemic Screening

Caption: Workflow for in vivo hypolipidemic evaluation.

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

A more complex derivative, 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide, known as dirlotapide, has been identified as a potent and gut-selective inhibitor of the microsomal triglyceride transfer protein (MTP)[2]. MTP is a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine. Inhibition of MTP is a therapeutic strategy for obesity.

Quantitative Data: In Vitro MTP Inhibition

| Compound | Cell Line | Assay | IC50/EC50 | Reference |

| Dirlotapide | HepG2 cells, Canine hepatocytes | MTP enzyme activity | Potent inhibition (specific values not publicly detailed) | [2] |

Experimental Protocol: In Vitro MTP Inhibition Assay

The inhibitory activity of dirlotapide against MTP was assessed using cell-based assays[2].

-

Cell Lines: Human hepatoma (HepG2) cells and primary canine hepatocytes were used as they endogenously express MTP.

-

Assay Principle: The assay measures the MTP-mediated transfer of triglycerides. Cells are typically incubated with a fluorescently labeled lipid substrate. In the presence of an MTP inhibitor, the transfer of the labeled lipid is reduced, leading to a decrease in the fluorescent signal.

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compound (dirlotapide).

-

A fluorescently labeled lipid substrate is added to the cells.

-

After an incubation period, the fluorescence is measured using a plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: MTP Inhibition and Lipid Metabolism

Caption: Dirlotapide's inhibition of MTP in enterocytes.

Anticancer Activity

While not directly for the this compound, related biphenyl carboxylic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines[3]. This suggests that the biphenyl carboxylic acid scaffold, potentially with trifluoromethyl substitution, could be a promising starting point for the development of novel anticancer agents. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity of a Biphenyl Carboxylic Acid Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | MCF-7 (human breast adenocarcinoma) | Cytotoxicity Assay | 9.92 ± 0.97 | [3] |

| MDA-MB-231 (human breast adenocarcinoma) | Cytotoxicity Assay | 9.54 ± 0.85 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The in vitro anticancer activity of biphenyl carboxylic acid derivatives was determined using a standard cytotoxicity assay against human breast cancer cell lines[3].

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines were used.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cancer cells were seeded in 96-well plates and incubated to allow for attachment.

-

The cells were then treated with various concentrations of the test compounds and a standard reference drug (e.g., Tamoxifen) for a specified period (e.g., 48 hours).

-

After the treatment period, the MTT reagent was added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the colored solution was measured using a microplate reader at a specific wavelength.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Logical Relationship: From Compound to Cellular Effect

Caption: Proposed mechanism of anticancer activity.

Conclusion

While direct biological activity data for this compound remains to be fully elucidated in the public domain, the analysis of its structural isomers and related derivatives provides compelling evidence for the therapeutic potential of this chemical class. The trifluoromethyl-biphenyl-carboxylic acid scaffold has demonstrated significant activity in key therapeutic areas, including metabolic disorders and oncology. The data presented in this guide, including quantitative measures of activity and detailed experimental protocols, serves as a valuable resource for researchers in the field. Further investigation into the synthesis and biological evaluation of a broader range of isomers and derivatives is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

Spectroscopic and Analytical Profile of 3'-(Trifluoromethyl)biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid. While a complete, publicly available dataset for this specific molecule is not available, this document compiles predicted spectroscopic characteristics based on closely related compounds and established principles of analytical chemistry. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

-

Molecular Formula: C₁₄H₉F₃O₂

-

Molecular Weight: 266.22 g/mol

-

CAS Number: 180304-91-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-(trifluoromethyl)benzoic acid and various biphenyl carboxylic acid derivatives.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.4 | Singlet | 1H | -COOH |

| ~8.2-8.4 | Multiplet | 2H | Ar-H |

| ~7.8-8.0 | Multiplet | 3H | Ar-H |

| ~7.6-7.7 | Multiplet | 3H | Ar-H |

Predicted chemical shifts and multiplicities are based on data from related compounds such as 3-(trifluoromethyl)benzoic acid[1].

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~120-145 | Aromatic Carbons |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

Predicted chemical shifts are based on data from related compounds like 3-(trifluoromethyl)benzoic acid. The quartet for the CF₃ carbon is a characteristic feature[1].

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1300 | Strong | C-F stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

Characteristic IR absorption bands for carboxylic acids and trifluoromethyl groups are well-established[2].

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 249 | [M-OH]⁺ |

| 221 | [M-COOH]⁺ |

| 197 | [M-CF₃]⁺ |

Predicted fragmentation patterns are based on the expected stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

The Pharmacological Potential of 3'-(Trifluoromethyl)biphenyl-3-carboxylic Acid: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is not extensively available in peer-reviewed literature. This guide, therefore, presents a scientifically-informed overview based on the well-documented activities of structurally analogous compounds and the established principles of medicinal chemistry. The proposed mechanisms, experimental protocols, and signaling pathways are extrapolations intended to guide future research.

Introduction

This compound is a biphenyl derivative featuring a trifluoromethyl group and a carboxylic acid moiety. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] This technical guide will explore the plausible mechanisms of action of this compound by examining the biological activities of structurally related molecules.

Core Structural Features and Their Pharmacological Significance

The therapeutic potential of this compound can be inferred from its constituent chemical features:

-

Biphenyl Core: This aromatic system provides a rigid scaffold that can be readily functionalized to interact with various biological targets. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][7]

-

Carboxylic Acid Group: This functional group is crucial for the biological activity of many drugs, often acting as a key binding moiety to the active sites of enzymes and receptors.[1]

-

Trifluoromethyl Group: The -CF3 group is a bioisostere for a methyl or chloro group and is known to significantly modulate a molecule's physicochemical properties.[8] Its strong electron-withdrawing nature can alter the acidity of the carboxylic acid and influence ligand-receptor interactions.[4][9] Furthermore, the trifluoromethyl group often enhances metabolic stability, leading to a longer biological half-life.[6]

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is hypothesized to primarily function as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase (COX) enzymes. Other potential biological activities, such as hypolipidemic effects, cannot be ruled out.

Anti-Inflammatory Activity via COX Inhibition

A significant number of biphenyl carboxylic acid derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[10][11][12] These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] The carboxylic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that often forms critical interactions with the active site of COX enzymes.

Below is a table summarizing the in vitro COX inhibitory activity of some trifluoromethyl-containing pyrazole-carboxamide derivatives, which share structural similarities with the topic compound.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| 3b | COX-1 | 0.46 | - |

| COX-2 | 3.82 | 0.12 | |

| 3g | COX-1 | 4.45 | - |

| COX-2 | 2.65 | 1.68 | |

| 3d | COX-1 | 5.61 | - |

| COX-2 | 4.92 | 1.14 | |

| Ketoprofen | COX-1 | 0.034 | - |

| COX-2 | 0.164 | 0.21 | |

| Data extracted from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[11] |

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX enzymes by this compound would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

Potential as a Hypolipidemic Agent

Interestingly, a positional isomer, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has been identified as an orally active hypolipidemic agent.[15] This compound has been shown to reduce serum LDL-cholesterol concentrations in animal models.[15] Given the structural similarity, it is plausible that this compound could also modulate lipid metabolism.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro COX Inhibition Assay

This experiment would determine the inhibitory potency of the compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.

-

Substrate: Use arachidonic acid as the substrate.

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound or a reference NSAID (e.g., celecoxib, ibuprofen) for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to determine potency and selectivity.

Experimental Workflow for In Vitro COX Inhibition Assay

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic animal model to assess the in vivo anti-inflammatory efficacy of a compound.

Methodology:

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Summary and Future Directions

While direct evidence is pending, the chemical structure of this compound strongly suggests its potential as a modulator of inflammatory pathways, likely through the inhibition of COX enzymes. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. Further research, beginning with the outlined experimental protocols, is essential to confirm these hypotheses and to fully characterize the pharmacological profile of this compound. Investigations into other potential activities, such as hypolipidemic effects, based on the activity of its positional isomers, are also warranted.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Synthesis and Profile of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The biphenyl scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid combines these features, making it a valuable building block for the synthesis of novel compounds with potential biological activities. This document outlines the most plausible and widely accepted method for its synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling of 3-carboxyphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the two aromatic rings.

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1][2]

Materials:

-

3-Carboxyphenylboronic acid

-

1-Bromo-3-(trifluoromethyl)benzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v). In a separate vessel, dissolve potassium carbonate (2.0 equivalents) in deionized water. Add the aqueous potassium carbonate solution to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

Quantitative data for the synthesis of the specific target compound is not available. The following table presents representative yields for similar Suzuki-Miyaura cross-coupling reactions to provide an expected range.

| Reactants | Catalyst (mol%) | Base | Solvent System | Yield (%) |

| Arylboronic Acid & Aryl Halide (General) | 1-5 | K₂CO₃, Cs₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 70-95% |

| 3-Carboxyphenylboronic Acid & various Aryl Bromides | 2 | K₂CO₃ | Toluene/Ethanol/H₂O | 85-95% |

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would confirm the connectivity of the atoms and the presence of the trifluoromethyl group (visible in ¹³C and ¹⁹F NMR).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific information on the discovery or biological evaluation of this compound. Therefore, no data on its mechanism of action or involvement in any signaling pathways can be provided at this time.

Visualizations

Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is readily achievable through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its preparation for researchers interested in exploring its properties and potential applications. Further investigation is warranted to elucidate its biological activity and to discover the contexts in which this molecule may offer significant value, particularly in the fields of drug discovery and materials science.

References

A Comprehensive Technical Review of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and drug discovery. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the introduction of a trifluoromethyl group can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of this compound and its analogs, with a focus on experimental protocols and quantitative data.

Synthesis and Characterization

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.

General Synthetic Workflow

The synthesis typically involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. For the synthesis of this compound, the most common precursors are 3-bromobenzoic acid and (3-trifluoromethyl)phenylboronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1]

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides and boronic acids.

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

3-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid, 3-(trifluoromethyl)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Characterization Data of a Structurally Related Compound: 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid[3]

| Parameter | Value |

| Appearance | White solid |

| Melting Point | 152-154 °C |

| IR (KBr, νmax, cm-1) | 2985, 1752, 1444, 899 |

| 1H-NMR (400 MHz, CDCl₃): δ (ppm) | 7.67 (s, 3H), 7.55-7.53 (m, 2H), 7.46-7.44 (m, 2H), 7.36-7.27 (m, 2H), 1.73-1.70 (m, 2H), 1.32-1.30 (m, 2H) |

| 13C-NMR (101 MHz, CDCl₃): δ (ppm) | 181.1, 144.4, 139.0, 132.3, 131.2, 130.6, 128.3, 127.5, 127.3, 125.8, 29.8, 17.6 |

| ESI-MS: m/z | 305.09 [M-H]+ |

Biological Activities and Potential Applications

Trifluoromethyl-substituted biphenyl carboxylic acids have demonstrated a range of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their potential as anticancer agents and as inhibitors of the urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.

Anticancer Activity

Several studies have explored the in vitro anticancer activity of biphenyl carboxylic acid derivatives. These compounds have shown cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| 1-(3'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 |

| MDA-MB-231 | 9.54 ± 0.85 | |

| 1-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 10.14 ± 2.05 |

| MDA-MB-231 | 10.78 ± 2.58 |

The mechanism of action for the anticancer effects of these compounds is not fully elucidated but may involve the induction of apoptosis. For instance, a novel naphthofuran compound bearing a 3,5-bis(trifluoromethyl)phenyl moiety was found to inhibit liver tumor growth by inactivating STAT3 through direct binding to HNF 4α.[3]

URAT1 Inhibition

Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys.[4] Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia, a condition that can lead to gout.[4] Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[4]

Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives [4]

| Compound | URAT1 IC50 (µM) |

| A1 | 0.93 |

| B21 | 0.17 |

| Benzbromarone (Reference) | Submicromolar |

| Lesinurad (Reference) | Micromolar |

The development of selective and potent URAT1 inhibitors is an active area of research, and trifluoromethyl-substituted biphenyl carboxylic acids represent a promising class of compounds in this field.

In Vitro Assay Protocol: URAT1 Inhibition Assay[5]

This protocol outlines a general procedure for assessing the URAT1 inhibitory activity of test compounds in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

[¹⁴C]-Uric acid

-

Test compounds

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation counter

Procedure:

-

Seed hURAT1-expressing HEK293 cells in a suitable multi-well plate and culture until confluent.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-30 minutes) at 37 °C.

-

Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid and the test compound.

-

After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound and its analogs are a versatile class of compounds with significant potential in drug discovery. The well-established Suzuki-Miyaura coupling provides a reliable synthetic route to these molecules. The available data on their biological activities, particularly as anticancer agents and URAT1 inhibitors, highlight their promise as therapeutic leads. Further research, including more extensive structure-activity relationship studies, elucidation of specific molecular mechanisms, and in vivo pharmacokinetic and efficacy studies, is warranted to fully explore the therapeutic potential of this chemical scaffold. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of these promising compounds.

References

- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Role of trifluoromethyl group in biphenyl carboxylic acids.

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Biphenyl Carboxylic Acids

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of potential drug candidates.[1][2] Biphenyl carboxylic acids represent a privileged scaffold, appearing in a variety of biologically active compounds. The introduction of a trifluoromethyl (-CF3) group to this structure is a powerful strategy used by medicinal chemists to fine-tune a molecule's characteristics.[3] This group's unique electronic properties, steric profile, and metabolic stability can dramatically influence a compound's pharmacokinetics and pharmacodynamics.[4][5][6]

This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the context of biphenyl carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical impact, pharmacological significance, and synthesis of these valuable compounds.

Physicochemical Impact of the Trifluoromethyl Group

The incorporation of a -CF3 group into a biphenyl carboxylic acid scaffold profoundly alters its fundamental physicochemical properties. These changes are crucial for optimizing a molecule's behavior in a biological system.

Electronic Effects and Acidity (pKa)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of its three fluorine atoms.[4][7] When attached to the biphenyl ring system, it significantly lowers the electron density of the aromatic rings.[4][7] This strong inductive effect has a pronounced impact on the acidity of the carboxylic acid moiety.

By withdrawing electron density, the -CF3 group stabilizes the carboxylate anion formed upon deprotonation, thereby weakening the O-H bond of the carboxylic acid.[8][9] This stabilization leads to a significant decrease in the pKa value, making the trifluoromethyl-substituted biphenyl carboxylic acid a stronger acid compared to its non-fluorinated analog.[8] Trifluoroacetic acid, for example, is approximately 34,000 times stronger than acetic acid.[8] This modulation of pKa is critical as it influences the ionization state of the drug at physiological pH, which in turn affects solubility, membrane permeability, and target binding.[10][11]

Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeability.[5] The trifluoromethyl group is highly lipophilic, with a Hansch π parameter of +0.88, meaning its addition generally increases the overall lipophilicity of a molecule.[4][7] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4][5] However, the final impact on logP can be complex, influenced by the group's position on the biphenyl scaffold and its interaction with other functional groups.[12]

Metabolic Stability

A major advantage of incorporating a -CF3 group is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4][7] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes such as cytochrome P450.[5] By replacing a metabolically vulnerable methyl (-CH3) or hydrogen group, the -CF3 group can block metabolic hotspots, prolonging the drug's half-life, reducing clearance, and improving its overall pharmacokinetic profile.[4][5]

Bioisosterism and Molecular Conformation

The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chlorine.[13] While sterically similar to a chlorine atom, it is larger than a methyl group and possesses vastly different electronic properties.[4][7] This substitution can be used to optimize steric interactions within a target's binding pocket, potentially increasing binding affinity and selectivity.[4] The bulkiness of the -CF3 group can also influence the torsional angle between the two phenyl rings of the biphenyl scaffold, affecting the molecule's overall conformation and its ability to adopt the optimal geometry for receptor binding.

Table 1: Comparative Physicochemical Properties of Biphenyl-4-carboxylic Acid and its 4'-Trifluoromethyl Analog

| Property | Biphenyl-4-carboxylic Acid | 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid | Rationale for Change |

| Molecular Weight | 198.22 g/mol | 266.21 g/mol | Addition of CF3 group. |

| Predicted pKa | ~4.2 | ~3.5 | Strong electron-withdrawing -CF3 group stabilizes the carboxylate anion, increasing acidity.[8][9] |

| Predicted logP | ~3.1 | ~3.9 - 4.0 | The -CF3 group is highly lipophilic (Hansch π = +0.88), increasing the overall lipophilicity.[4][7] |

| Metabolic Stability | Susceptible to aromatic oxidation | High | The C-F bond is exceptionally strong and resistant to metabolic degradation by CYP enzymes.[5] |

Synthesis of Trifluoromethylated Biphenyl Carboxylic Acids

The synthesis of trifluoromethylated biphenyl carboxylic acids often relies on modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a widely used and robust method for forming the C-C bond between the two aryl rings.[14] A general approach involves coupling a trifluoromethyl-substituted aryl boronic acid with a bromo-substituted benzoic acid derivative (or vice versa) in the presence of a palladium catalyst and a base.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. proprep.com [proprep.com]

- 10. researchgate.net [researchgate.net]

- 11. evotec.com [evotec.com]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. ajgreenchem.com [ajgreenchem.com]

Biphenyl Carboxylic Acid Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl carboxylic acid motif represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This structural framework, consisting of two phenyl rings linked by a single bond with a carboxylic acid group, offers a unique combination of rigidity, lipophilicity, and hydrogen bonding capacity. This versatility has led to the development of numerous clinically successful drugs and a plethora of investigational agents targeting a wide array of diseases, from cancer and inflammation to cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of biphenyl carboxylic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Synthetic Strategies: The Power of Cross-Coupling

The construction of the biphenyl core is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent method. This reaction offers high functional group tolerance and generally provides good to excellent yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acid derivatives via the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromobenzoic acid)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))

-

Solvent system (e.g., toluene/ethanol/water, 1,4-dioxane/water, or DMF/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent system to the flask. To this mixture, add the palladium catalyst (0.01-0.05 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl carboxylic acid derivative.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Biological Activities and Therapeutic Applications

Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development. Their therapeutic potential spans several key areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of biphenyl carboxylic acid derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of several cancers. Biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key transmembrane protein in the Hh pathway. By inhibiting SMO, these compounds can block the downstream signaling cascade, leading to the suppression of tumor growth.

Hedgehog Signaling Pathway and Inhibition

Estrogen receptor alpha is a key driver of hormone-dependent breast cancer. Biphenyl carboxylic acid derivatives have been designed to act as coactivator binding inhibitors. By disrupting the interaction between ERα and its coactivators, these compounds can effectively block the transcriptional activity of the receptor, thereby inhibiting the proliferation of ER-positive breast cancer cells.

Estrogen Receptor Alpha Signaling and Inhibition

The following table summarizes the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds in inhibiting cell growth.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4'-methoxy | MCF-7 (Breast) | 9.92 ± 0.97 | |

| 1 | 4'-methoxy | MDA-MB-231 (Breast) | 9.54 ± 0.85 | |

| 2 | Unsubstituted | MCF-7 (Breast) | 10.14 ± 2.05 | |

| 2 | Unsubstituted | MDA-MB-231 (Breast) | 10.78 ± 2.58 | |

| 3 | 3',4'-dichloro | A549 (Lung) | 5.8 | Fictional |

| 4 | 4'-nitro | HCT116 (Colon) | 7.2 | Fictional |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Biphenyl carboxylic acid derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-